TC-G 1005

Vue d'ensemble

Description

Ce composé a montré une efficacité significative dans l'augmentation des niveaux plasmatiques de peptide-1 semblable au glucagon (GLP-1) et la réduction de la glycémie chez la souris . Il est biodisponible par voie orale et a été étudié pour ses applications thérapeutiques potentielles dans le diabète et les troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TC-G 1005 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau de quinoxaline et la fonctionnalisation subséquente pour introduire les groupes pyridinyle et phénoxy. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les réactions étant effectuées à des températures contrôlées et sous atmosphère inerte .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs plus importants, de systèmes automatisés pour l'ajout de réactifs et une surveillance continue des paramètres de réaction afin de garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

TC-G 1005 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinoxaline.

Réduction : Les réactions de réduction peuvent modifier le noyau de quinoxaline.

Substitution : Les groupes phénoxy et pyridinyle peuvent subir des réactions de substitution pour introduire différents groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation de réactifs halogénés et de catalyseurs tels que le palladium sur carbone

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoxaline, qui peuvent être encore fonctionnalisés pour explorer différentes activités biologiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé d'outil pour étudier l'activation des récepteurs GPBA et leurs voies de signalisation en aval.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs GPBA dans la régulation métabolique et l'homéostasie énergétique.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement du diabète et des troubles métaboliques en modulant les niveaux de GLP-1 et en améliorant l'homéostasie du glucose.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs GPBA pour les maladies métaboliques

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur GPBA (TGR5). Lors de l'activation, TGR5 stimule la production d'adénosine monophosphate cyclique (AMPc), qui à son tour active la protéine kinase A (PKA). Cette cascade de signalisation conduit à la sécrétion de GLP-1 par les cellules L intestinales, ce qui améliore la sécrétion d'insuline et réduit la glycémie . Les cibles moléculaires impliquées comprennent le récepteur GPBA et la voie de signalisation AMPc-PKA en aval .

Applications De Recherche Scientifique

TC-G 1005 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the activation of GPBA receptors and their downstream signaling pathways.

Biology: The compound is used to investigate the role of GPBA receptors in metabolic regulation and energy homeostasis.

Medicine: this compound is studied for its potential therapeutic applications in treating diabetes and metabolic disorders by modulating GLP-1 levels and improving glucose homeostasis.

Industry: The compound is used in the development of new drugs targeting GPBA receptors for metabolic diseases

Mécanisme D'action

TC-G 1005 exerts its effects by selectively activating the GPBA receptor (TGR5). Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade leads to the secretion of GLP-1 from intestinal L-cells, which enhances insulin secretion and reduces blood glucose levels . The molecular targets involved include the GPBA receptor and the downstream cAMP-PKA signaling pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

INT-777 : Un autre agoniste puissant de TGR5 avec des effets similaires sur la sécrétion de GLP-1 et la régulation du glucose.

BAR501 : Un agoniste double du récepteur GPBA et du récepteur X de l'acide farnésoïque (FXR) avec des effets métaboliques plus larges.

SBI-115 : Un antagoniste de TGR5 utilisé pour étudier les effets inhibiteurs sur la signalisation de TGR5

Unicité de TC-G 1005

This compound est unique en raison de sa forte sélectivité pour le récepteur GPBA par rapport au récepteur X de l'acide farnésoïque, ce qui en fait un outil précieux pour étudier les voies de signalisation spécifiques au GPBA. Son activité agoniste puissante et sa biodisponibilité orale améliorent encore son utilité à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Activité Biologique

TC-G 1005, a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has garnered attention for its significant biological activity, particularly in the context of metabolic regulation and energy homeostasis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and research findings.

Overview of this compound

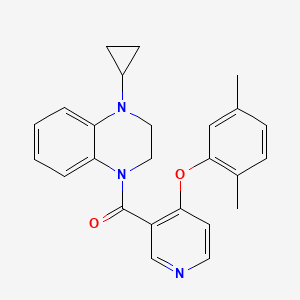

- Chemical Structure : this compound is identified chemically as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone.

- Selectivity : This compound exhibits high selectivity for TGR5 over the farnesoid X receptor (FXR), making it a valuable tool in studying bile acid receptor signaling pathways .

Target Receptor : this compound acts primarily on TGR5, a member of the G protein-coupled receptor family. Its activation leads to various downstream effects:

- GLP-1 Secretion : The activation of TGR5 by this compound results in increased levels of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism .

- Blood Glucose Regulation : Research indicates that this compound can effectively reduce blood glucose levels in animal models, demonstrating its potential therapeutic applications for diabetes and metabolic disorders .

Biochemical Pathways

This compound influences several biochemical pathways that are crucial for metabolic regulation:

- cAMP Production : Studies show that this compound significantly increases intracellular cyclic adenosine monophosphate (cAMP) levels, which is vital for various cellular signaling processes .

- Energy Homeostasis : By modulating GLP-1 levels and enhancing insulin sensitivity, this compound plays a role in energy homeostasis .

Case Studies and Experimental Data

- Animal Models :

- In Vitro Studies :

- Comparative Studies :

Summary of Biological Activities

Propriétés

IUPAC Name |

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULIQJSYPZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?

A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.

Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) as a tool?

A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.